N-[4-(benzyloxy)phenyl]-4-fluorobenzamide
Description
Properties
Molecular Formula |
C20H16FNO2 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
4-fluoro-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H16FNO2/c21-17-8-6-16(7-9-17)20(23)22-18-10-12-19(13-11-18)24-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,23) |
InChI Key |
WQQHINVWJONOAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Core Strategic Considerations
The synthesis of N-[4-(benzyloxy)phenyl]-4-fluorobenzamide requires two primary transformations:
-
Introduction of the benzyloxy group to protect the phenolic hydroxyl moiety.
-
Amide bond formation between 4-fluorobenzoic acid and 4-benzyloxyaniline.
Key challenges include avoiding N-alkylation during benzylation and ensuring regioselective amidation. The following sections detail established protocols addressing these challenges.
Detailed Preparation Methods
Method A: Direct Amide Coupling via Carbodiimide-Mediated Activation
This method adapts carbodiimide-based coupling strategies from the synthesis of analogous benzamides.
Procedure:
-
Protection of 4-aminophenol:
-
4-Aminophenol (10.0 g, 91.7 mmol) is acetylated with acetic anhydride (12.5 mL, 132 mmol) in p-xylene/THF (3:1) at 70°C for 16 h, yielding 4-acetamidophenol (92% yield).
-
Benzylation: The acetamidophenol is treated with benzyl bromide (17.7 mL, 149 mmol) and K₂CO₃ (23.8 g, 172 mmol) in DMF at 70°C, affording 4-acetamido-3-benzyloxyphenol (71% yield).
-
Deprotection: Hydrolysis with LiOH (2 M) in THF/H₂O yields 4-benzyloxyaniline (83% yield).
-
-
Amide coupling:
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acetylation | Acetic anhydride, p-xylene/THF | 92 |
| Benzylation | BnBr, K₂CO₃, DMF | 71 |
| Deprotection | LiOH, THF/H₂O | 83 |
| Amide coupling | HATU, DIPEA, DMF | 47–66 |
Method B: Acid Chloride-Mediated Synthesis
This route leverages acid chloride intermediates for amide bond formation, offering scalability and reduced reagent costs.
Procedure:
-
Synthesis of 4-fluorobenzoyl chloride:
-
4-Fluorobenzoic acid (10.0 g, 71.2 mmol) is refluxed with thionyl chloride (20 mL) for 3 h. Excess SOCI₂ is removed in vacuo to yield the acid chloride (quantitative).
-
-
Coupling with 4-benzyloxyaniline:
-
4-Benzyloxyaniline (12.4 g, 57.0 mmol) is dissolved in DCM, and Et₃N (16 mL, 114 mmol) is added. The acid chloride (1.1 equiv) in DCM is added dropwise at 0°C. The mixture is stirred at rt for 4 h, quenched with H₂O, and extracted with DCM. Column chromatography (EtOAc/hexane) yields the product (68–75% yield).
-
Key Data:
| Parameter | Value |
|---|---|
| Acid chloride purity | >99% (by ¹H NMR) |
| Reaction time | 4 h |
| Isolated yield | 68–75% |
Reaction Optimization and Parameters
Solvent and Base Selection
Temperature and Time Effects
-
Benzylation: Elevated temperatures (70°C) accelerate alkylation but risk N-benzylation if the amine is unprotected.
-
Amide coupling: Prolonged stirring (>24 h) in Method A degrades HATU, necessitating strict time control.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC: >98% purity (C18 column, 10 mM NH₄HCO₃/MeCN gradient).
-
Melting point: 189–191°C (uncorrected).
Comparative Evaluation of Synthetic Routes
| Parameter | Method A (HATU) | Method B (Acid Chloride) |
|---|---|---|
| Cost | High (HATU cost) | Low (SOCI₂ cost) |
| Yield | 47–66% | 68–75% |
| Purity | >98% | 95–97% |
| Scalability | Limited by HATU cost | Industrial-scale feasible |
Industrial-Scale Considerations
Method B’s cost-effectiveness and straightforward purification (crystallization vs. HPLC) make it preferable for bulk synthesis. However, Method A’s superior purity suits pharmaceutical applications requiring stringent quality control .
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[4-(benzyloxy)phenyl]-4-fluorobenzamide can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at the amide bond using reducing agents such as lithium aluminum hydride to form the corresponding amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of N-[4-(benzyloxy)phenyl]-4-fluoroaniline.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
N-[4-(benzyloxy)phenyl]-4-fluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor studies. Its structural features make it a candidate for binding studies with various biological targets.
Medicine
The compound is explored for its potential therapeutic applications, particularly in the development of anti-cancer agents. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties are leveraged in the synthesis of polymers and other high-performance materials.
Mechanism of Action
The mechanism by which N-[4-(benzyloxy)phenyl]-4-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain receptors, while the fluorobenzamide moiety contributes to its overall stability and reactivity. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in critical biological pathways.
Comparison with Similar Compounds
Structural Analogues with Benzyloxy and Fluorine Substituents
(a) N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-4-methoxybenzamide (3d)
- Structure : Contains a 4-methoxybenzoyl group instead of 4-fluorobenzoyl.
- Properties : Melting point 202–203°C; synthesized in 88% yield via nucleophilic substitution .
(b) N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)-4-fluorobenzamide (FZ2)
- Structure : Replaces the benzyloxy group with a 1,3,2-dithiarsinan-2-yl moiety.
- Properties : Yield 53%; incorporates sulfur and arsenic, which may confer unique redox or coordination properties .
(c) 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide
- Structure : Features a thienylidene ring fused to the aniline moiety.
- Properties : Characterized via single-crystal X-ray diffraction; planar geometry enhances π-stacking interactions .
- Comparison : The heterocyclic thienylidene group introduces conformational rigidity, contrasting with the flexible benzyloxy linker in the target compound.
Derivatives with Modified Benzamide Cores
(a) N-(4-(Benzyloxy)phenyl)acetamide
- Structure : Substitutes the benzoyl group with an acetyl group.
- Properties : Molecular weight 241.29 g/mol; simpler structure with reduced steric hindrance .
- Comparison : The acetyl group lowers molecular weight and may improve metabolic stability but reduces aromatic conjugation.
(b) N-(4-(benzyloxy)benzylidene)-4-fluorobenzenamine
- Structure : Replaces the amide bond with a benzylidene imine group.
- Properties : Schiff base derivative; imine functionality enables pH-dependent reactivity .
Physicochemical and Spectral Properties
Q & A
Q. What are the standard synthetic routes for N-[4-(benzyloxy)phenyl]-4-fluorobenzamide, and how can reaction conditions be optimized for high yield?
The compound is typically synthesized via coupling reactions between activated benzoyl chloride derivatives and hydroxylamine intermediates. For example, O-benzyl hydroxylamine hydrochloride can react with 4-fluorobenzoyl chloride under basic conditions (e.g., sodium carbonate) in dichloromethane . Optimization involves controlling temperature (0–25°C), solvent polarity, and reaction time. Ultrasound-assisted methods (e.g., 78–88% yields in eco-friendly protocols) may enhance efficiency by improving reagent mixing and reducing side reactions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Thin-layer chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms functional groups (e.g., benzyloxy protons at δ 4.8–5.2 ppm, fluorobenzamide aromatic signals) .
- Mass spectrometry (LCMS): Validates molecular weight (e.g., m/z 243.3 for the acetamide analog) and detects impurities .
Q. What safety precautions are essential during synthesis and handling?
Conduct a hazard analysis for reagents like dichloromethane and sodium pivalate. Use inert atmospheres (N₂/Ar) to prevent decomposition of sensitive intermediates . Personal protective equipment (PPE) and fume hoods are mandatory, as Ames testing indicates mutagenic potential comparable to benzyl chloride .
Advanced Research Questions
Q. How do stability and decomposition kinetics of this compound impact experimental design?
Differential scanning calorimetry (DSC) reveals thermal decomposition above 120°C, necessitating low-temperature storage (-20°C) and avoidance of prolonged light exposure . Degradation products (e.g., free benzyl alcohol) can be monitored via HPLC with UV detection at 254 nm.
Q. What methodologies assess the compound's mutagenicity and biological safety profile?
- Ames II Test: Evaluates mutagenicity using Salmonella typhimurium strains; results show lower mutagenic activity than other anomeric amides but still require biosafety level 2 (BSL-2) containment .
- In-vitro cytotoxicity assays: Use human cell lines (e.g., HepG2) to measure IC₅₀ values and identify metabolite-related toxicity .
Q. How can the compound be functionalized for structure-activity relationship (SAR) studies in drug discovery?
- Oxidation/Reduction: Modify the benzyloxy group to hydroxyl or ketone derivatives using TCCA (trichloroisocyanuric acid) or catalytic hydrogenation .
- Cross-coupling reactions: Introduce substituents (e.g., trifluoromethyl, pyrimidine) via Suzuki-Miyaura coupling to enhance lipophilicity or target binding .
Q. What contradictions exist in reported biological activities, and how can they be resolved?
Discrepancies in antimicrobial vs. anticancer efficacy may arise from assay conditions (e.g., nutrient media affecting solubility). Validate results using orthogonal assays (e.g., fluorescence-based ATP quantification for cytotoxicity vs. agar diffusion for antimicrobial activity ).
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
